molecular formula C4H5N3OS B058295 2-Aminothiazole-4-carboxamide CAS No. 118452-02-1

2-Aminothiazole-4-carboxamide

Katalognummer B058295
CAS-Nummer: 118452-02-1
Molekulargewicht: 143.17 g/mol
InChI-Schlüssel: YSNYFPFEBBRSHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminothiazole-4-carboxamide is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has a CAS Number of 118452-02-1 and a molecular weight of 143.17 .


Synthesis Analysis

The compound has been synthesized and characterized by FTIR and NMR (1H and 13C) . A solution-phase parallel synthesis effectively contributed to the optimization of each segment of the compound .


Molecular Structure Analysis

The molecular formula of 2-Aminothiazole-4-carboxamide is C4H5N3OS . The InChI code is 1S/C4H5N3OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) and the InChI key is YSNYFPFEBBRSHS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . It has been used as a lead compound in the development of muscarinic M3 selective antagonists .


Physical And Chemical Properties Analysis

The compound is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

2-Aminothiazole-4-carboxamide has been utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents . For instance, compounds synthesized from it have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Agent

The compound also exhibits antifungal properties. It has been found to show maximum antifungal potential against Candida glabrata and Candida albicans . This makes it a promising candidate for the development of new antifungal drugs.

Anti-HIV Agent

2-Aminothiazole-4-carboxamide derivatives have been reported to exhibit anti-HIV properties . This suggests that they could potentially be used in the development of new drugs for the treatment of HIV.

Antioxidant

The compound has been associated with antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Agent

2-Aminothiazole-4-carboxamide and its derivatives have been found to exhibit antitumor properties . This suggests that they could potentially be used in the development of new drugs for the treatment of various types of cancer.

Anthelmintic Agent

The compound has been associated with anthelmintic properties . Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them and without causing significant damage to the host.

Anti-inflammatory & Analgesic Agent

2-Aminothiazole-4-carboxamide and its derivatives have been found to exhibit anti-inflammatory and analgesic properties . This suggests that they could potentially be used in the development of new drugs for the treatment of various inflammatory conditions and pain management.

Ligand of Estrogen Receptors

Aminothiazole compounds act as ligands of estrogen receptors . This suggests that they could potentially be used in the development of new drugs for the treatment of various conditions related to estrogen receptors.

Wirkmechanismus

Target of Action

2-Aminothiazole-4-carboxamide has been found to interact with several targets. It has been documented that different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . In addition, it has been suggested that Traf2- and Nck-interacting kinase (TNIK) could be a target molecule for 2-aminothiazole derivatives . Furthermore, it has been found to act as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .

Mode of Action

The compound’s interaction with its targets results in changes that can lead to the inhibition of the target’s function. For instance, it has been found that certain 2-aminothiazole derivatives can have a complete inhibitory effect on PDE5 . Moreover, these compounds have been found to inhibit COX-1 and COX-2 activity .

Biochemical Pathways

2-Aminothiazole-4-carboxamide affects several biochemical pathways. For instance, it has been found to regulate the Wnt signaling pathway through its interaction with TNIK . Additionally, it has been found to affect the cGMP-PKG signaling pathway through its action as a PDE5 regulator .

Result of Action

The result of the action of 2-Aminothiazole-4-carboxamide is the inhibition of its targets, leading to changes in the function of these targets. For instance, its inhibitory effect on PDE5 can lead to an increase in cGMP levels, which can have various effects, such as vasodilation . Its inhibitory effect on COX-1 and COX-2 can lead to a decrease in the production of prostaglandins .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Zukünftige Richtungen

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The information on 2-Aminothiazole-4-carboxamide will be useful for future innovation .

Eigenschaften

IUPAC Name

2-amino-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNYFPFEBBRSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292719
Record name 2-aminothiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118452-02-1
Record name 2-aminothiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,3-thiazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.0 g Ethyl 2-aminothiazol-4-carboxylate was added to 100 ml ammonia water, reacted for 2 hr, concentrated, and placed aside to precipitate a needle crystal, which was filtered, washed with water, and dried to obtain 1.9 g 2-aminothiazol-4-carboxamide (yield 76%) with mp 208-211° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-amino-thiazole-4-carboxylic acid ethyl ester (258 mg, 1.5 mmol) (prepared as described in example 3, step 1) in concentrated aqueous ammonium hydroxide was heated to reflux for 8 hours. The reaction mixture was concentrated to dryness and residual water removed by azeotropic distillation with toluene. The residue was purified by chromatography over silica gel eluted with 2% v/v methanol in ethyl acetate to give 2-amino-thiazole-4-carboxylic acid amide as a colorless solid (149 mg, 69%).
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminothiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Aminothiazole-4-carboxamide
Reactant of Route 3
2-Aminothiazole-4-carboxamide
Reactant of Route 4
2-Aminothiazole-4-carboxamide
Reactant of Route 5
2-Aminothiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-Aminothiazole-4-carboxamide

Q & A

Q1: How do 2-aminothiazole-4-carboxamide derivatives impact premature termination codon (PTC) readthrough?

A: Research indicates that certain 2-aminothiazole-4-carboxamide derivatives can enhance the PTC readthrough (PTCR) efficiency of aminoglycosides like G418. [] This suggests a synergistic effect where these compounds, when used in conjunction with aminoglycosides, improve the incorporation of an amino acid at the PTC, promoting the formation of full-length proteins. [] This mechanism holds significant therapeutic potential for genetic diseases caused by nonsense mutations.

Q2: What makes 2-aminothiazole-4-carboxamide derivatives interesting in the context of muscarinic receptor antagonism?

A: Studies have revealed that certain derivatives within this class exhibit selective antagonism towards the muscarinic M3 receptor subtype. [] Specifically, researchers identified a cyclooctenylmethyl derivative and a cyclononenylmethyl derivative as promising M3 selective antagonists. [] This selectivity is crucial for minimizing off-target effects associated with other muscarinic receptor subtypes.

Q3: Have any computational approaches been employed to investigate 2-aminothiazole-4-carboxamide derivatives as potential drug candidates?

A: Yes, structure-based design and optimization techniques have been utilized to explore the potential of 2-aminothiazole-4-carboxamide derivatives as CHK1 inhibitors. [] Additionally, the CIFAP (Compressed Images for Affinity Prediction) method, utilizing 2D electrostatic potential images, has been applied to predict the binding affinities of these derivatives to CHK1. [] These computational approaches are invaluable for streamlining drug discovery efforts.

Q4: How do structural modifications within the 2-aminothiazole-4-carboxamide scaffold affect biological activity?

A: Research highlights the importance of specific structural modifications for influencing the activity and selectivity of these compounds. For example, incorporating a 4-indazole motif on the 2-aminothiazole nitrogen and a hydrophobic aryl substituent on the carboxamide nitrogen significantly enhanced PTCR potentiation in conjunction with G418. [] Similarly, optimization of different segments of the 2-aminothiazole-4-carboxamide core structure led to the identification of potent and selective M3 antagonists. [] These findings emphasize the significance of structure-activity relationship (SAR) studies in drug design.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.